1-(2,2-difluoroethenyl)-4-phenylbenzene
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Overview
Description
Preparation Methods
The synthesis of 1-(2,2-difluoroethenyl)-4-phenylbenzene typically involves the difluoromethylation of styrene derivatives. One common method includes the reaction of styrene with difluorocarbene, generated in situ from difluoromethylating agents under specific conditions. Industrial production methods often employ metal-based catalysts to facilitate the difluoromethylation process, ensuring high yield and selectivity .
Chemical Reactions Analysis
1-(2,2-Difluoroethenyl)-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form difluorinated benzaldehyde derivatives.
Reduction: Reduction reactions typically yield difluorinated ethylbenzene derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine
Scientific Research Applications
1-(2,2-Difluoroethenyl)-4-phenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is utilized in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethenyl)-4-phenylbenzene exerts its effects involves interactions with various molecular targets. It can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The difluoroethenyl group enhances its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-(2,2-Difluoroethenyl)-4-phenylbenzene can be compared with other similar compounds such as:
Styrene: Lacks the difluoroethenyl group, resulting in different chemical reactivity and applications.
1,1-Difluoro-2-phenylethene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
2,2-Difluoroethanol: Contains a difluoroethenyl group but differs in its functional groups and applications .
This compound’s unique properties, such as the presence of the difluoroethenyl group, make it distinct from its analogs and valuable in various research and industrial applications.
Properties
CAS No. |
1022094-45-6 |
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Molecular Formula |
C14H10F2 |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
1-(2,2-difluoroethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H10F2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H |
InChI Key |
VOXKSAHNCGAIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(F)F |
Purity |
95 |
Origin of Product |
United States |
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